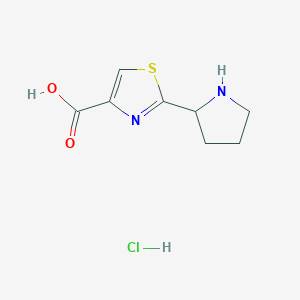![molecular formula C11H18F6N2O4 B13512390 1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid)](/img/structure/B13512390.png)
1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C7H16N2. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Propan-2-yl)azetidin-3-yl]methanamine typically involves the reaction of azetidine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure high purity and yield. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Propan-2-yl)azetidin-3-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for potential therapeutic applications, such as drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Propan-2-yl)azetidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Propan-2-yl)azetidin-3-amine: A similar compound with slight structural differences.
1-(Azetidin-3-yl)-1H-pyrazol-3-amine: Another related compound with a different functional group.
Uniqueness
1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid) is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various scientific research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H18F6N2O4 |
|---|---|
Molecular Weight |
356.26 g/mol |
IUPAC Name |
(1-propan-2-ylazetidin-3-yl)methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H16N2.2C2HF3O2/c1-6(2)9-4-7(3-8)5-9;2*3-2(4,5)1(6)7/h6-7H,3-5,8H2,1-2H3;2*(H,6,7) |
InChI Key |
BERMYOXCHFZEFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(C1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



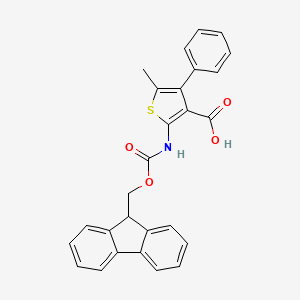

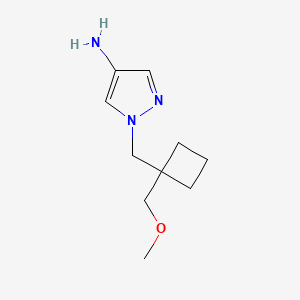
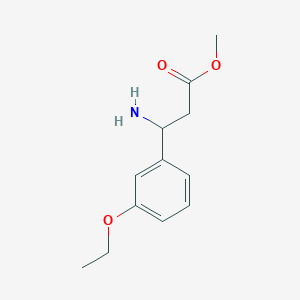

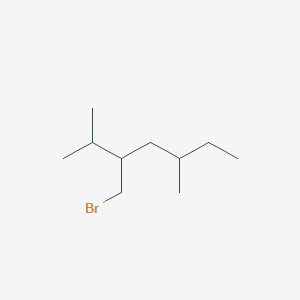
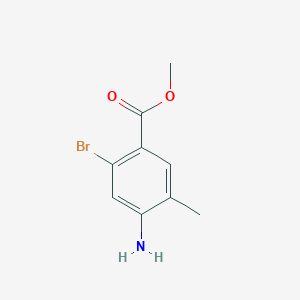
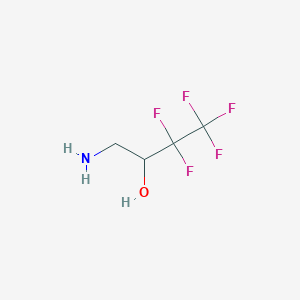
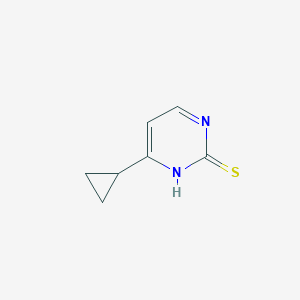
![2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride](/img/structure/B13512355.png)
![Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B13512375.png)
